Cas no 231301-25-0 (1-Acetyl-4-chloro-5(3)-methyl-3(5)-perfluoropropylpyrazole)
1-Acetyl-4-chloro-5(3)-methyl-3(5)-perfluoropropylpyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-Acetyl-4-chloro-5(3)-methyl-3(5)-perfluoropropylpyrazole
- 1-Acetyl-4-chloro-3(5)-heptafluoropropyl-5(3)-methylpyrazole
- MFCD00153620
- 231301-25-0
- 496052-52-9
- 1-ACETYL-4-CHLORO-3(5)-(HEPTAFLUORO-1-PROPYL)-5(3)-(METHYL)PYRAZOLE
- AKOS007929965
- 1-(4-Chloro-5-methyl-3-(perfluoropropyl)-1H-pyrazol-1-yl)ethan-1-one
- 1-(4-chloro-5-methyl-3-(perfluoropropyl)-1H-pyrazol-1-yl)ethanone
- 1-Acetyl-4-chloro-3-(heptafluoropropyl)-5-methyl-1H-pyrazole
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- Inchi: 1S/C9H6ClF7N2O/c1-3-5(10)6(18-19(3)4(2)20)7(11,12)8(13,14)9(15,16)17/h1-2H3
- InChI Key: CMUMCSQNHREMAG-UHFFFAOYSA-N
- SMILES: ClC1=C(C)N(C(C)=O)N=C1C(C(C(F)(F)F)(F)F)(F)F
Computed Properties
- Exact Mass: 326.0056876Da
- Monoisotopic Mass: 326.0056876Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 400
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 34.9Ų
1-Acetyl-4-chloro-5(3)-methyl-3(5)-perfluoropropylpyrazole Security Information
- Hazard Statement: Irritant
1-Acetyl-4-chloro-5(3)-methyl-3(5)-perfluoropropylpyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A194105-1g |
1-Acetyl-4-chloro-5(3)-methyl-3(5)-perfluoropropylpyrazole |
231301-25-0 | 1g |
$ 180.00 | 2022-06-08 | ||
| TRC | A194105-2.5g |
1-Acetyl-4-chloro-5(3)-methyl-3(5)-perfluoropropylpyrazole |
231301-25-0 | 2.5g |
$ 295.00 | 2022-06-08 | ||
| TRC | A194105-6.25g |
1-Acetyl-4-chloro-5(3)-methyl-3(5)-perfluoropropylpyrazole |
231301-25-0 | 6.25g |
$ 585.00 | 2022-06-08 |
1-Acetyl-4-chloro-5(3)-methyl-3(5)-perfluoropropylpyrazole Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 1-Acetyl-4-chloro-5(3)-methyl-3(5)-perfluoropropylpyrazole
1-Acetyl-4-chloro-5(3)-methyl-3(5)-perfluoropropylpyrazole: A Comprehensive Overview
1-Acetyl-4-chloro-5(3)-methyl-3(5)-perfluoropropylpyrazole, also known by its CAS number 231301-25-0, is a complex organic compound with a unique structure that combines several functional groups. This compound belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two nitrogen atoms. The presence of an acetyl group, a chlorine atom, a methyl group, and a perfluoropropyl chain introduces significant chemical diversity and potential applications in various fields.
The pyrazole ring in this compound is substituted at positions 1, 4, and 5 (or 3 and 5, depending on the numbering convention). The acetyl group at position 1 contributes to the compound's reactivity and solubility properties. The chlorine atom at position 4 adds electron-withdrawing effects, which can influence the electronic properties of the molecule. The methyl group at position 5 provides steric bulk and may play a role in stabilizing certain conformations or interactions. The perfluoropropyl chain at position 3 (or 5) introduces a highly fluorinated alkyl group, which is known for its hydrophobicity and chemical inertness.
Recent studies have highlighted the potential of pyrazole derivatives in drug discovery and materials science. For instance, the presence of fluorinated groups in this compound could enhance its stability against environmental factors such as UV radiation or oxidative stress. This makes it a promising candidate for applications in coatings or polymers where durability is critical. Additionally, the acetyl group may facilitate bioavailability if this compound is considered for pharmaceutical purposes.
In terms of synthesis, the preparation of 1-Acetyl-4-chloro-5(3)-methyl-3(5)-perfluoropropylpyrazole involves multi-step organic reactions. Researchers have explored various strategies to optimize the yield and purity of this compound. For example, coupling reactions between pyrazole intermediates and perfluorinated alkyl halides have been reported as effective methods for constructing such molecules. The use of microwave-assisted synthesis has also been proposed to accelerate reaction times while maintaining high product quality.
The physical properties of this compound are influenced by its functional groups. The perfluoropropyl chain contributes significantly to its lipophilicity, which could be advantageous in certain formulations or delivery systems. However, the presence of polar groups like the acetyl and chlorine atoms may counterbalance this effect, resulting in a compound with balanced solubility characteristics. This balance is crucial for applications where both hydrophobic and hydrophilic interactions are required.
From an environmental standpoint, the fluorinated nature of this compound raises questions about its biodegradability and persistence in ecosystems. While fluorinated compounds are generally resistant to degradation due to their strong carbon-fluorine bonds, recent research has focused on developing methods to assess their environmental impact more accurately. Understanding these aspects will be essential for responsible use and disposal of this compound.
In conclusion, 1-Acetyl-4-chloro-5(3)-methyl-3(5)-perfluoropropylpyrazole represents a sophisticated molecule with diverse functional groups that offer potential for various applications. Its synthesis methods continue to evolve with advancements in organic chemistry techniques, while its physical and chemical properties make it a subject of interest for further research across multiple disciplines.
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